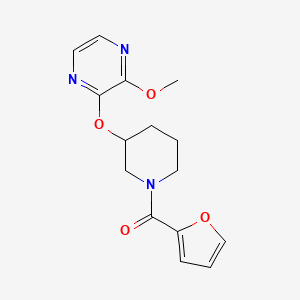

Furan-2-il(3-((3-metoxipirazin-2-il)oxi)piperidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

The mechanism of action of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is not fully understood. However, studies have suggested that Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone may exert its biological activities through the modulation of various signaling pathways. Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In addition, Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been found to induce apoptosis in cancer cells through the activation of the caspase cascade.

Biochemical and Physiological Effects:

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB. Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza virus. Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has also been found to have a low toxicity profile, making it an attractive compound for further research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is its low toxicity profile, which makes it an attractive compound for further research. Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has also been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. However, one of the limitations of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several future directions for the research of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. One area of research could be the development of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone and its potential targets. In addition, further studies could be conducted to explore the potential therapeutic applications of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone in various disease conditions. Overall, Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has shown great promise as a potential therapeutic agent and further research is warranted to fully understand its biological activities and potential clinical applications.

Métodos De Síntesis

The synthesis of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 3-(3-methoxypyrazin-2-yloxy)piperidine with furan-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a multi-step process that involves the formation of an imine intermediate, which is then reduced to yield the final product. The synthesis of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been optimized to yield high purity and high yield, making it an attractive compound for further research.

Aplicaciones Científicas De Investigación

Investigación del Cáncer

Este compuesto se ha utilizado en investigaciones teóricas y mecanísticas moleculares de nuevas chalconas contra la línea celular de carcinoma pulmonar (A549) . El efecto citotóxico de las nuevas chalconas contra la línea celular A549 se midió utilizando el ensayo MTT .

Síntesis de δ2-Butenolidas Sustituidas

El furan-3-metanol, que es estructuralmente similar al compuesto en cuestión, se ha utilizado en la síntesis de δ2-butenolidas sustituidas .

Síntesis de 1-Bencil-3-(furan-3-ilmetil)-3-metilpirrolidin-2-ona

El furan-3-metanol también se ha utilizado en la síntesis de 1-bencil-3-(furan-3-ilmetil)-3-metilpirrolidin-2-ona .

Investigación de Fotoreacciones

La 2-(furan-2-il)-3-hidroxi-4H-croman-4-ona, un compuesto con una estructura similar a la furan-2-il, se ha estudiado por sus fotoreacciones .

Investigación de Compuestos Químicos

“Furan-2-il(3-((3-metoxipirazin-2-il)oxi)piperidin-1-il)metanona” es un compuesto químico utilizado en la investigación científica. Presenta propiedades intrigantes, lo que lo convierte en un excelente candidato para diversas aplicaciones.

Química Medicinal

Compuestos con estructuras similares, como las pirazoles, juegan un papel importante en la química medicinal debido a su amplia gama de aplicaciones biológicas, incluyendo actividades anticancerígenas, antiinflamatorias, anticonvulsivas, antioxidantes y antimicrobianas .

Propiedades

IUPAC Name |

furan-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-13-14(17-7-6-16-13)22-11-4-2-8-18(10-11)15(19)12-5-3-9-21-12/h3,5-7,9,11H,2,4,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMUFHBLSWJNMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)